![molecular formula C19H35NO3 B14587303 7-[Acryloyl(nonyl)amino]heptanoic acid CAS No. 61042-42-0](/img/structure/B14587303.png)
7-[Acryloyl(nonyl)amino]heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[Acryloyl(nonyl)amino]heptanoic acid is a synthetic organic compound characterized by the presence of an acryloyl group attached to a nonyl-substituted amino heptanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Acryloyl(nonyl)amino]heptanoic acid typically involves the following steps:
Acryloylation: The introduction of the acryloyl group is achieved through the reaction of acryloyl chloride with nonylamine under basic conditions. This step forms the acryloyl(nonyl)amine intermediate.
Amidation: The acryloyl(nonyl)amine is then reacted with heptanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-[Acryloyl(nonyl)amino]heptanoic acid undergoes various chemical reactions, including:
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of heptanoic acid and acryloyl(nonyl)amine.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Acids and Bases: Hydrolysis reactions typically require strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Polymers: Polymerization of the acryloyl group results in the formation of various polymeric materials.
Hydrolysis Products: Hydrolysis yields heptanoic acid and acryloyl(nonyl)amine.
科学的研究の応用
7-[Acryloyl(nonyl)amino]heptanoic acid has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity or biocompatibility.
Materials Science: The compound is explored for its potential in creating advanced materials, including hydrogels and nanocomposites.
Biomedical Research: Due to its biocompatibility, it is investigated for use in drug delivery systems and tissue engineering scaffolds.
作用機序
The mechanism of action of 7-[Acryloyl(nonyl)amino]heptanoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group reacts with radical initiators to form polymers, while the nonyl and heptanoic acid moieties contribute to the compound’s hydrophobic and structural properties.
類似化合物との比較
Similar Compounds
7-Aminoheptanoic Acid: This compound lacks the acryloyl and nonyl groups, making it less versatile in polymerization reactions.
Acryloyl Chloride: While it contains the acryloyl group, it does not have the amino and heptanoic acid functionalities, limiting its applications in forming complex structures.
Uniqueness
7-[Acryloyl(nonyl)amino]heptanoic acid is unique due to its combination of an acryloyl group, a nonyl-substituted amino group, and a heptanoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and form advanced materials with specific properties.
特性
CAS番号 |
61042-42-0 |
|---|---|
分子式 |
C19H35NO3 |
分子量 |
325.5 g/mol |
IUPAC名 |
7-[nonyl(prop-2-enoyl)amino]heptanoic acid |
InChI |
InChI=1S/C19H35NO3/c1-3-5-6-7-8-10-13-16-20(18(21)4-2)17-14-11-9-12-15-19(22)23/h4H,2-3,5-17H2,1H3,(H,22,23) |
InChIキー |
ISZWAYHKDXLTKA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN(CCCCCCC(=O)O)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
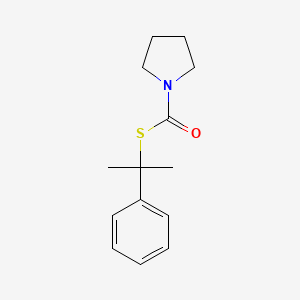
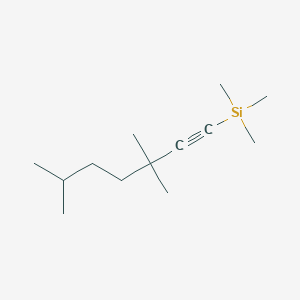

silane](/img/structure/B14587246.png)
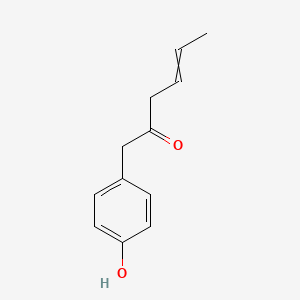

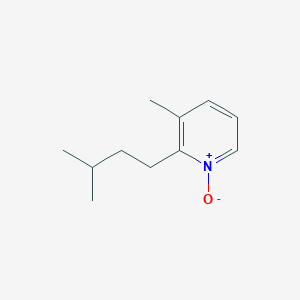
![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)

![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
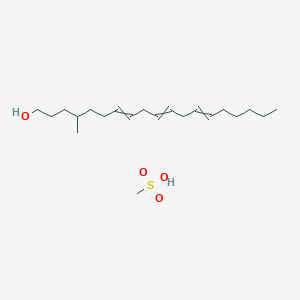
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
